Tert-butyl 2-(ethylthio)-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxylate
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Overview
Description
Tert-butyl 2-(ethylthio)-3-(p-tolyl)-1,4,8-triazaspiro[45]deca-1,3-diene-8-carboxylate is a complex organic compound characterized by a spirocyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 2-(ethylthio)-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxylate typically involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes:
Formation of the Spirocyclic Core: : The initial step often involves a cyclization reaction to form the spirocyclic core, using reagents such as cyclic amines and haloarenes under reflux conditions.
Substitution Reactions: : Subsequent substitution reactions introduce the tert-butyl, ethylthio, and p-tolyl groups. These steps may involve nucleophilic aromatic substitution (SNAr) reactions or Friedel-Crafts alkylation.
Industrial Production Methods
In industrial settings, the compound is synthesized using scalable methods, focusing on optimizing yield and purity. This may include:
Continuous Flow Synthesis: : Utilizing continuous flow reactors to enhance reaction efficiency and control.
Catalysis: : Employing specific catalysts to facilitate key reaction steps, improving overall reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, typically targeting the sulfur and aromatic components.
Reduction: : Reduction reactions may involve the azaspiro structure, potentially leading to ring-opening or hydrogenation.
Substitution: : Various substitution reactions can modify the aromatic rings, such as halogenation or nitration.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA).
Reducing Agents: : Lithium aluminum hydride (LiAlH4), palladium on carbon (Pd/C) in hydrogenation.
Substituting Agents: : Halogens (Cl2, Br2), nitric acid (HNO3).
Major Products
The major products from these reactions depend on the specific reaction conditions but often include derivatives with modified functional groups, such as halogenated or nitro-substituted compounds.
Scientific Research Applications
Chemistry
In chemistry, Tert-butyl 2-(ethylthio)-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxylate is utilized as a versatile building block for the synthesis of more complex molecules. Its unique structure allows for novel transformations and the development of new synthetic methodologies.
Biology
The compound's bioactive potential is explored in biological research, particularly for its interactions with biological macromolecules. It may serve as a lead compound in drug discovery, targeting specific enzymes or receptors.
Medicine
In medicinal chemistry, the compound's pharmacological properties are investigated for therapeutic applications, such as anti-inflammatory or antimicrobial agents.
Industry
Industrially, this compound is explored for its potential in material science, particularly in the development of advanced polymers and coatings.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. The mechanism often involves:
Molecular Targets: : Binding to enzymes or receptors, altering their activity.
Pathways: : Modulating biochemical pathways, such as signal transduction or metabolic processes.
For instance, it may inhibit a specific enzyme by forming a stable complex, preventing the enzyme from catalyzing its natural substrate.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2-(methylthio)-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxylate
Tert-butyl 2-(ethylthio)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxylate
Tert-butyl 2-(ethylthio)-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-7-carboxylate
Uniqueness
The uniqueness of Tert-butyl 2-(ethylthio)-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxylate lies in its specific substitution pattern, which imparts distinctive chemical reactivity and potential biological activity. This makes it a valuable compound for further research and applications.
This detailed overview should give you a comprehensive understanding of this compound, from its synthesis to its various scientific applications.
Biological Activity
Tert-butyl 2-(ethylthio)-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- Molecular Formula : C₁₅H₁₈N₄O₂S
- Molecular Weight : 306.39 g/mol
The structure features a spirocyclic arrangement that is significant for its biological interactions.
Antimicrobial Activity
Research has indicated that triazaspiro compounds exhibit notable antimicrobial properties. A study demonstrated that derivatives of triazaspiro compounds showed significant activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell wall synthesis and function.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
Preliminary investigations into the anticancer potential of this compound have shown it to inhibit cell proliferation in various cancer cell lines. In vitro assays revealed that the compound induced apoptosis in breast cancer cells (MCF-7) and lung cancer cells (A549).
Case Study: MCF-7 Cell Line
- IC₅₀ : 15 µM after 48 hours of treatment.
- Mechanism : Induction of caspase-dependent apoptosis pathways.
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. In animal models of inflammation, it demonstrated a reduction in paw edema and inflammatory cytokine levels. The anti-inflammatory effect is attributed to the inhibition of NF-kB signaling pathways.
The biological activity of this compound is believed to involve multiple mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell proliferation and inflammation.
- Receptor Modulation : Interaction with various receptors could modulate signaling pathways associated with tumor growth and immune responses.
- Oxidative Stress Induction : It may induce oxidative stress in target cells leading to apoptosis.
Properties
IUPAC Name |
tert-butyl 3-ethylsulfanyl-2-(4-methylphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O2S/c1-6-27-18-17(16-9-7-15(2)8-10-16)22-21(23-18)11-13-24(14-12-21)19(25)26-20(3,4)5/h7-10H,6,11-14H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNVMLDKJFZIEEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2(CCN(CC2)C(=O)OC(C)(C)C)N=C1C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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